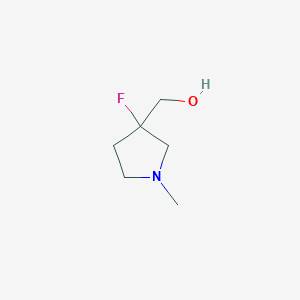
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a hydroxyl group in its structure makes it an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-1-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-1-methylpyrrolidin-3-one, while reduction could produce 3-fluoro-1-methylpyrrolidine.
科学的研究の応用
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
(3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: This compound has a similar structure but with a phenylethyl group instead of a methyl group.
(1-Cyclopropyl-3-pyrrolidinyl)methanol: This compound has a cyclopropyl group instead of a fluorine atom.
Uniqueness
(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC名 |
(3-fluoro-1-methylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3 |
InChIキー |
ABDUOGBVLCXZQI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















